Dermaseptin-5

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Dermaseptin-5

Product Name

Dermaseptin-5

Dermaseptin-5 is a member of the dermaseptin family, a group of antimicrobial peptides derived from the skin secretions of certain hylid frogs, particularly those from the Phyllomedusa genus. These peptides are characterized by their cationic nature and α-helical structure, which allows them to interact effectively with microbial membranes. Dermaseptin-5 has garnered attention due to its broad-spectrum antimicrobial and anticancer properties, making it a subject of extensive biochemical and pharmacological research.

Dermaseptin-5 primarily exerts its biological effects through interactions with microbial cell membranes. The peptide's cationic charge facilitates binding to the anionic components of bacterial membranes, leading to membrane disruption. This mechanism is typical of many antimicrobial peptides, where the interaction with lipid bilayers results in pore formation or complete lysis of the cells. Additionally, studies have shown that dermaseptin-5 can induce apoptosis in cancer cells through mitochondrial pathways, highlighting its dual functionality as both an antimicrobial and an anticancer agent .

The biological activity of dermaseptin-5 includes significant antimicrobial effects against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even drug-resistant strains. In vitro studies have demonstrated its efficacy against Candida albicans and other clinically relevant pathogens. Furthermore, dermaseptin-5 exhibits anticancer properties by inducing apoptosis in various cancer cell lines, including glioblastoma and lung cancer cells. The mechanism involves disrupting mitochondrial function and activating apoptotic pathways, which underscores its potential as a therapeutic agent in oncology .

Dermaseptin-5 can be synthesized using solid-phase peptide synthesis techniques. The most common method involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the stepwise assembly of the peptide chain on a solid support. After synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels necessary for biological assays. The final structure is confirmed through mass spectrometry and circular dichroism spectroscopy to assess secondary structure and conformational properties .

The applications of dermaseptin-5 extend beyond basic research into potential therapeutic uses. Its antimicrobial properties make it a candidate for developing new antibiotics in an era of rising antibiotic resistance. Additionally, its anticancer activity suggests possible applications in cancer treatment protocols. Researchers are exploring formulations that can enhance its stability and bioavailability, such as encapsulation in nanoparticles or combination with other therapeutic agents to improve efficacy against resistant strains or tumors .

Interaction studies have shown that dermaseptin-5 interacts preferentially with negatively charged phospholipid membranes typical of bacterial cells. This interaction leads to membrane permeabilization and cell death. In cancer cells, dermaseptin-5 has been observed to induce apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and activating caspases involved in programmed cell death. These findings highlight the peptide's versatility in targeting both microbial pathogens and malignant cells .

Dermaseptin-5 belongs to a larger family of dermaseptins, which share structural similarities but differ in their specific biological activities and mechanisms of action. Here are some similar compounds for comparison:

CompoundSourceBiological ActivityUnique Features
Dermaseptin-PHPithecopus hypochondrialisAntimicrobial and anticancer propertiesShorter peptide length; distinct amino acid composition
Dermaseptin-PS1Phyllomedusa sauvageiInduces apoptosis in glioblastoma cellsConcentration-dependent effects on membrane integrity
Dermaseptin-PPPhyllomedusa palliataPotent against Gram-positive/negative bacteria; anticancerExhibits low hemolytic activity; dual apoptotic pathways
Dermaseptin-B2Various Hylid frogsAntimicrobial; effective against Candida albicansEnhanced activity when formulated with nanoparticles

Dermaseptin-5 is unique due to its specific balance between antimicrobial efficacy and anticancer activity, making it a promising candidate for further pharmacological development .

Amino Acid Composition and Linear Arrangement

Dermaseptin-5 represents a well-characterized antimicrobial peptide derived from the skin secretions of neotropical frogs belonging to the genus Phyllomedusa [1]. The peptide exists in two primary variants with distinct amino acid sequences, reflecting species-specific variations within the dermaseptin family. The first variant, designated by UniProt entry P84925, originates from Phyllomedusa tarsius and comprises a 25-residue linear sequence: GLWSKIKEAAKTAGKAAMGFVNEMV [1]. A second variant, catalogued under UniProt entry P84600, is derived from Phyllomedusa hypochondrialis and contains 29 amino acid residues with the sequence GLWSTIKQKGKEAAIAAAKAAGQAALGAL [2].

The amino acid composition analysis reveals several characteristic features common to both variants of Dermaseptin-5 [1] [2]. Alanine residues constitute the most abundant amino acid type, contributing significantly to the peptide's structural flexibility and membrane interaction properties. The peptide demonstrates a notable absence of several amino acid types, including cysteine, histidine, methionine, proline, glutamine, arginine, and tyrosine in the P84925 variant [1]. The P84600 variant similarly lacks cysteine, aspartic acid, phenylalanine, histidine, methionine, asparagine, proline, arginine, valine, and tyrosine [2].

Both variants exhibit characteristic post-translational modifications, specifically C-terminal amidation, which enhances peptide stability and biological activity [3]. The linear arrangement of amino acids in Dermaseptin-5 demonstrates a strategic distribution of hydrophobic and cationic residues that facilitates membrane interaction and antimicrobial function [1] [2]. The peptide maintains its biological integrity through this specific amino acid arrangement, which has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy studies [3].

ParameterP84925 VariantP84600 Variant
Amino Acid SequenceGLWSKIKEAAKTAGKAAMGFVNEMVGLWSTIKQKGKEAAIAAAKAAGQAALGAL
Sequence Length25 amino acids29 amino acids
Source OrganismPhyllomedusa tarsiusPhyllomedusa hypochondrialis
UniProt EntryP84925P84600
Post-translational ModificationC-terminal amidationC-terminal amidation
Most Common Amino AcidAlanineAlanine
Absent Amino AcidsCDHMPQRWYCDFHMNPRVY

Comparative Sequence Homology with Other Dermaseptins

Comparative sequence analysis reveals significant homology between Dermaseptin-5 and other members of the dermaseptin superfamily [4] [5]. All dermaseptin family members share fundamental structural characteristics, including an invariant tryptophan residue at position 3 and conserved amphipathic domain motifs [3] [6]. The prepro-dermaseptin precursors demonstrate remarkable conservation in their signal peptide sequences, with the 22-residue signal peptide plus the first three residues of the acidic propiece being encoded by highly conserved nucleotides [5].

Sequence alignment studies demonstrate that Dermaseptin-5 exhibits approximately 40-60% sequence similarity with other dermaseptin family members [7] [8]. The conserved tryptophan at position 3 serves as a diagnostic feature across all dermaseptin variants, contributing to membrane interaction and antimicrobial potency [3] [6]. Additionally, the presence of characteristic lysine-rich domains and amphipathic sequence motifs, such as KAAL, GAAL, KAAG, and QAAL patterns, underscores the evolutionary relationship among dermaseptin peptides [1] [2] [6].

The phylogenetic analysis of dermaseptin genes suggests that the family has evolved through gene duplication and exon shuffling mechanisms [4]. The structural conservation observed in signal peptides and acidic propieces indicates that dermaseptin genes have recruited homologous secretory cassette exons, facilitating the evolution of diverse antimicrobial peptides while maintaining consistent targeting to the secretory pathway [5]. This evolutionary strategy has enabled the generation of structurally distinct peptides with varied antimicrobial spectra while preserving fundamental membrane-active properties [4] [5].

PeptideLengthTryptophan PositionNet ChargeSource SpeciesConserved Motif
Dermaseptin-5 (P84925)253+4P. tarsiusKAAL/GAAL
Dermaseptin-5 (P84600)293+3P. hypochondrialisKAAG/QAAL
Dermaseptin-S5293+6P. sauvageiKAAA/KAAV
Dermaseptin-B2333+3P. bicolorKAAG/KAAL
Dermaseptin-S4283+4P. sauvageiKAAA/KAAL
Dermaseptin-S1343+4P. sauvageiKAAG/KAAL

Secondary and Tertiary Structural Features

Helical Propensity and Amphipathic Design

Dermaseptin-5 demonstrates pronounced structural polymorphism, adopting different conformations depending on the environmental conditions [3] [9] [10]. In aqueous solution, the peptide exists predominantly in a random coil conformation, exhibiting minimal secondary structure organization [3] [11]. However, upon interaction with membrane-mimetic environments, Dermaseptin-5 undergoes a dramatic conformational transition to form well-defined alpha-helical structures [3] [12].

Circular dichroism spectroscopy studies reveal that Dermaseptin-5 adopts approximately 35% alpha-helical conformation in 50% 2,2,2-trifluoroethanol solution, as determined through DichroWeb analysis [3]. This helical propensity increases substantially in the presence of membrane-mimetic conditions, with some dermaseptin family members achieving up to 80% alpha-helical content in hydrophobic media [13] [12]. The alpha-helical structure spans predominantly across residues 3-18 in the amino-terminal domain, with this region being critical for antimicrobial activity [9] [12].

The amphipathic design of Dermaseptin-5 represents a fundamental structural feature that enables membrane interaction [3] [10]. The peptide adopts an amphipathic alpha-helical conformation with distinct hydrophilic and hydrophobic faces distributed along the helical axis [10] [12]. The polar and charged amino acids, including lysine and serine residues, are positioned on one face of the helix, while hydrophobic residues such as leucine, alanine, and valine occupy the opposing face [10]. This spatial segregation of hydrophilic and hydrophobic residues creates an optimal structural arrangement for membrane binding and disruption [10] [12].

The helical wheel projection analysis demonstrates that the amphipathic design extends throughout the majority of the peptide sequence, with the hydrophobic moment contributing significantly to membrane interaction efficiency [14] [15]. The amino-terminal alpha-helical amphipathic segment, spanning residues 1-18, has been identified as the molecular element responsible for the exceptional antimicrobial potency of dermaseptin peptides [12].

ConditionPredominant StructureHelical Content (%)Structural Features
Aqueous Solution (Water)Random Coil0-10Unordered, flexible
Membrane-Mimetic (50% TFE)α-Helix (35-80%)35-80Amphipathic helix formation
SDS Micellesα-Helix60-80Surface-associated helix
Phospholipid Vesiclesα-Helix40-70Membrane-inserted helix

Computational Predictions of Membrane Interaction Domains

Computational modeling studies have provided detailed insights into the membrane interaction mechanisms of Dermaseptin-5 and related dermaseptin peptides [16] [17] [18]. Molecular dynamics simulations reveal that dermaseptin peptides interact with membrane bilayers through a two-stage binding mechanism, involving initial surface adsorption followed by membrane insertion [18] [19]. Surface plasmon resonance analyses have confirmed this dual-phase interaction model, demonstrating that the binding process proceeds through distinct surface-bound and membrane-inserted states [18] [19].

The computational predictions indicate that Dermaseptin-5 exhibits preferential binding affinity for specific membrane compositions [16] [17]. Molecular dynamics simulations using different lipid bilayer systems demonstrate that the peptide displays varying insertion behaviors depending on membrane composition, with distinct outcomes observed for phosphatidylcholine, phosphatidylglycerol, and cholesterol-containing membranes [16] [17]. The peptide demonstrates enhanced membrane penetration in zwitterionic phosphatidylcholine vesicles compared to anionic phosphatidylglycerol systems [20] [21].

Machine learning approaches have been employed to predict membrane activity as a function of physicochemical properties, revealing that dermaseptin peptides possess characteristic signatures that correlate with membrane disruption potential [22] [23]. The computational models indicate that membrane interaction domains are primarily located within the amino-terminal region of the peptide, corresponding to the amphipathic alpha-helical segment [23] [19]. The critical bound peptide-to-lipid ratio required for membrane disruption has been predicted to occur within the range of 10-100 millimolar local concentrations [23].

Biophysical modeling studies demonstrate that the membrane-binding affinity and insertion propensity of Dermaseptin-5 are governed by the balance between electrostatic interactions and hydrophobic contacts [18] [19]. The computational predictions suggest that cytolytic activity correlates primarily with insertion affinity rather than surface binding affinity, indicating that the ability to achieve the membrane-inserted state represents the critical determinant of antimicrobial potency [18] [19]. These findings have been validated through proteolytic protection experiments, which demonstrate that membrane-inserted peptides are protected from enzymatic cleavage, unlike surface-bound peptides [19].

Physicochemical Properties

Molecular Weight, Isoelectric Point, and Charge Distribution

The molecular weight determination of Dermaseptin-5 variants reveals distinct values corresponding to their respective amino acid compositions [1] [2]. The P84925 variant exhibits a molecular weight of 2756.5 Daltons with the molecular formula C₁₂₅H₂₀₆N₃₄O₃₄S₂, while the P84600 variant demonstrates a molecular weight of 2795.28 Daltons with the formula C₁₂₅H₂₁₂N₃₆O₃₆ [1] [2]. These molecular weight values have been confirmed through matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis [3].

The isoelectric point values of Dermaseptin-5 variants reflect their cationic nature, with the P84925 variant exhibiting an isoelectric point of 10.5 and the P84600 variant showing an isoelectric point of 10.0 [1] [2]. These elevated isoelectric point values result from the predominance of basic amino acid residues, particularly lysine, over acidic residues [1] [2]. Both variants contain four basic residues and only one acidic residue, contributing to their overall positive charge distribution [1] [2].

The net charge analysis at physiological pH demonstrates that the P84925 variant carries a net positive charge of +4, while the P84600 variant exhibits a net positive charge of +3 [1] [2]. This positive charge distribution is critical for the initial electrostatic interaction with negatively charged bacterial membranes [24] [25]. The charge distribution pattern shows that cationic residues are strategically positioned to facilitate membrane binding while maintaining the amphipathic character necessary for membrane disruption [24] [25].

The extinction coefficient values for both Dermaseptin-5 variants are identical at 5500 M⁻¹cm⁻¹, reflecting the presence of tryptophan residues that contribute to ultraviolet absorbance properties [1] [2]. The absorbance measurements at 280 nanometers differ significantly between variants, with values of 1.996 and 196.43 for P84925 and P84600 variants, respectively [1] [2].

PropertyP84925 ValuesP84600 Values
Molecular Weight (Da)2756.52795.28
Molecular FormulaC₁₂₅H₂₀₆N₃₄O₃₄S₂C₁₂₅H₂₁₂N₃₆O₃₆
Isoelectric Point (pI)10.510.0
Net Charge at pH 7+4+3
Basic Residues44
Acidic Residues11
Hydrophobic Residues1516
Polar Residues66
Extinction Coefficient (M⁻¹cm⁻¹)55005500
Absorbance at 280nm1.996196.43

Hydrophobicity and Aliphatic Index Correlations

The hydrophobicity analysis of Dermaseptin-5 variants reveals significant differences in their membrane interaction potential [1] [2] [14]. The P84925 variant demonstrates a hydrophobicity index of 0.426, while the P84600 variant exhibits a lower hydrophobicity index of 0.286 [1] [2]. These hydrophobicity values correlate with the peptides' ability to interact with lipid bilayers and influence their membrane insertion efficiency [14] [25].

The aliphatic index calculations provide additional insights into the structural stability and membrane interaction properties of Dermaseptin-5 [1] [2]. The P84925 variant shows an aliphatic index of 95.6, whereas the P84600 variant exhibits a higher aliphatic index of 101.72 [1] [2]. The aliphatic index serves as an indicator of the relative volume occupied by aliphatic side chains and correlates with thermostability and membrane interaction efficiency [26] [2].

Comparative studies of dermaseptin family members demonstrate that hydrophobicity correlates strongly with antimicrobial activity and membrane disruption potential [14] [25] [15]. Research has shown that increasing hydrophobicity through strategic amino acid substitutions can enhance antimicrobial potency, particularly when combined with optimal charge distribution [14] [15]. The hydrophobic residues in Dermaseptin-5, including leucine, alanine, valine, and methionine, contribute to the formation of the hydrophobic face of the amphipathic helix [1] [2] [14].

The Boman index values, which predict protein-protein interaction potential, differ between Dermaseptin-5 variants, with values of 3.2 and 2.73 for P84925 and P84600 variants, respectively [1] [2]. These values suggest moderate protein-protein interaction potential, which may influence peptide aggregation behavior in solution [1] [2]. The correlation between hydrophobicity parameters and biological activity has been established through structure-activity relationship studies, demonstrating that optimal hydrophobicity is essential for selective membrane disruption while minimizing cytotoxicity toward mammalian cells [14] [25] [15].

Spectrum of Activity Against Pathogenic Microorganisms

Dermaseptin-5, a 25-residue antimicrobial peptide isolated from Phyllomedusa tarsius (Brownbelly leaf frog), exhibits broad-spectrum antimicrobial activity against diverse pathogenic microorganisms [1]. The peptide adopts a characteristic sequence of GLWSKIKEAAKTAGKAAMGFVNEMV with a molecular mass of 2,638.14 Da and net charge of +2 [1]. This cationic amphipathic peptide demonstrates potent antimicrobial efficacy through membrane-disrupting mechanisms that target multiple classes of pathogens.

Gram-Positive and Gram-Negative Bacterial Targets

Dermaseptin-5 demonstrates exceptional antimicrobial potency against both Gram-positive and Gram-negative bacterial pathogens. Against Gram-positive bacteria, the peptide exhibits strong activity against Staphylococcus aureus and Enterococcus faecalis [1]. The antimicrobial mechanism appears to be independent of bacterial resistance profiles, as dermaseptin derivatives have shown consistent activity against multidrug-resistant strains including methicillin-resistant Staphylococcus aureus (MRSA) [2] [3] [4].

For Gram-negative bacteria, Dermaseptin-5 displays significant activity against Pseudomonas aeruginosa and Escherichia coli [1]. Comparative studies with related dermaseptin family members demonstrate that K4K20-S4 derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 1-4 μg/ml against S. aureus, 1-4 μg/ml against P. aeruginosa, and 1-16 μg/ml against E. coli [2]. The broad-spectrum activity extends to other clinically relevant bacteria, with the peptide family showing rapid bactericidal kinetics, reducing viable colony-forming units by 6 log units within 30 minutes or less [2] [5].

The antimicrobial activity of dermaseptin peptides demonstrates remarkable stability across diverse bacterial strains. Serial passage experiments conducted over 15 consecutive generations revealed that bacterial resistance to dermaseptin derivatives remained minimal, while conventional antibiotics experienced dramatic increases in MIC values [2]. For instance, ciprofloxacin resistance increased 57-fold, gentamicin 13-fold, and ceftazidime 12-fold, whereas dermaseptin derivatives maintained consistent efficacy [2] [6].

Antifungal Efficacy and Eukaryotic Pathogen Susceptibility

Dermaseptin-5 exhibits potent antifungal activity against pathogenic yeasts and filamentous fungi. The peptide demonstrates significant activity against Candida albicans and Paracoccidioides brasiliensis [1]. Within the dermaseptin family, antifungal activity varies among members, with dermaseptins S1-S5 showing activity against C. albicans with minimum inhibitory concentrations ranging from 3.1 to 30 μM [7] [8]. Notably, dermaseptin S3 exhibits antifungal activity through apoptosis induction mechanisms [7] [8].

Against Aspergillus fumigatus, the causative agent of invasive aspergillosis, specific dermaseptin family members demonstrate selective activity patterns. Dermaseptins B1-B2 and S1 show cytotoxic activity against A. fumigatus, while dermaseptin S5 exhibits reduced efficacy against this particular pathogen [7] [8]. This selectivity pattern underscores the importance of structural variations within the dermaseptin family for targeting specific fungal pathogens.

Recent studies have expanded the antifungal spectrum to include emerging drug-resistant pathogens such as Candida auris. Dermaseptin derivatives demonstrate minimum inhibitory concentrations of 15.62 μg/ml and minimum fungicidal concentrations of 31.25 μg/ml against this multidrug-resistant pathogen [9]. The mechanism involves induction of oxidative stress and apoptosis, with significant alterations in antioxidant enzyme activity and lipid peroxidation levels [9].

Biophysical Interactions with Microbial Membranes

The antimicrobial mechanism of Dermaseptin-5 primarily involves direct interactions with microbial cell membranes through a complex biophysical process. The peptide undergoes conformational changes upon membrane contact, transitioning from a random coil structure in aqueous solution to an amphipathic α-helical conformation when associated with lipid bilayers [10] [11]. This structural transition is fundamental to the peptide's membrane-disrupting capabilities.

Electrostatic Binding to Anionic Phospholipids

The initial step in Dermaseptin-5's antimicrobial mechanism involves electrostatic interactions between the cationic peptide and anionic phospholipids present in bacterial membranes. Surface plasmon resonance measurements have revealed that dermaseptin peptides exhibit differential binding affinities to various membrane compositions. For zwitterionic phospholipid vesicles, the peptide demonstrates a surface partition constant of (0.66 ± 0.06) × 10⁴ M⁻¹, while acidic phospholipid membranes show significantly enhanced binding with partition constants of (2.8 ± 0.3) × 10⁴ M⁻¹ [12].

The preferential binding to anionic membranes occurs through electrostatic attraction between the positively charged lysine residues in Dermaseptin-5 and the negatively charged phospholipid head groups. This selectivity provides the molecular basis for the peptide's ability to distinguish between bacterial membranes (rich in anionic phospholipids such as phosphatidylglycerol and cardiolipin) and mammalian cell membranes (predominantly zwitterionic phosphatidylcholine and phosphatidylethanolamine) [12] [13].

Fluorescence energy transfer measurements and binding isotherm analysis indicate that peptide aggregation occurs preferentially on acidic vesicles but not on zwitterionic membranes [12]. This aggregation behavior suggests that the peptide molecules cluster on the bacterial membrane surface, reaching critical concentrations necessary for membrane disruption. The aggregation process appears to be facilitated by both electrostatic interactions and hydrophobic associations between peptide molecules [12] [13].

Pore Formation and Lytic Activity Kinetics

Following electrostatic binding, Dermaseptin-5 induces membrane permeabilization through pore formation mechanisms. Biophysical studies using calcein release assays and electrophysiological measurements demonstrate that dermaseptin peptides can form stable membrane pores with defined conductance properties. Individual peptide-induced pores exhibit conductance values of approximately 0.25 nanosiemens, corresponding to pore diameters of approximately 1 nanometer [14].

The pore formation process occurs through multiple possible mechanisms. The predominant model involves the "carpet mechanism," where peptides accumulate on the membrane surface until reaching a threshold concentration, followed by membrane insertion and disruption [15] [16]. This process differs from the classical barrel-stave model, where peptides directly insert as transmembrane pores. Instead, dermaseptin-induced pores adopt a toroidal configuration, with lipid head groups lining the pore interior alongside peptide molecules [14] [16].

Kinetic studies reveal that membrane permeabilization occurs rapidly, with significant leakage detectable within minutes of peptide addition [15] [16]. The speed of pore formation depends on peptide concentration, membrane composition, and environmental conditions. At concentrations corresponding to 2-4× minimum inhibitory concentration values, Dermaseptin-5 induces complete membrane permeabilization within 5-10 minutes [15].

The lytic activity demonstrates concentration-dependent kinetics, with higher peptide concentrations leading to more extensive and rapid membrane disruption. Time-lapse microscopy studies have shown that peptide-induced membrane perturbations create spatially restricted disruption sites rather than uniform membrane damage [17]. These localized disruption points serve as entry sites for peptide translocation into the cytoplasm and allow influx of membrane-impermeant dyes such as propidium iodide [17].

Intracellular Targets and Non-Membrane Disruption Pathways

While membrane disruption represents the primary antimicrobial mechanism of Dermaseptin-5, emerging evidence indicates that the peptide also affects intracellular targets and processes. Following membrane permeabilization, dermaseptin peptides can translocate into the bacterial cytoplasm, where they interact with various cellular components and metabolic pathways [17] [18].

Intracellular targeting mechanisms involve disruption of essential cellular processes including DNA replication, protein synthesis, and enzymatic activities. Proteomic studies using Escherichia coli microarrays have identified multiple protein targets for intracellular-targeting antimicrobial peptides, suggesting that dermaseptin peptides may interact with diverse cytoplasmic proteins [18]. These interactions can lead to inhibition of critical metabolic pathways, contributing to bacterial cell death beyond the initial membrane damage.

The peptide demonstrates the ability to affect mitochondrial function in eukaryotic cells, including fungal pathogens. In Candida albicans, dermaseptin treatment results in mitochondrial membrane depolarization and disruption of cellular respiration [9] [17]. This mitochondrial targeting contributes to the induction of apoptosis-like cell death in fungal cells, involving activation of caspase-like enzymes and DNA fragmentation [9].

Additionally, dermaseptin peptides can influence cellular ion homeostasis through mechanisms independent of large pore formation. The peptides induce noncytolytic efflux of adenosine triphosphate, potassium, and magnesium ions, leading to cellular volume loss and ionic imbalance [17]. This ion efflux occurs through small, transient membrane perturbations that do not result in complete cell lysis but severely compromise cellular viability.

Oxidative stress induction represents another important intracellular mechanism. In Candida auris, dermaseptin treatment significantly alters the activity of primary antioxidant enzymes and increases lipid peroxidation levels [9]. The peptide influences gene expression of antioxidant enzymes, as confirmed by reverse transcription quantitative polymerase chain reaction analysis, leading to cellular oxidative damage and eventual cell death [9].

Hemolytic Activity Thresholds and Selectivity Mechanisms

The therapeutic potential of Dermaseptin-5 depends critically on its selectivity for microbial cells over mammalian cells, particularly erythrocytes. Hemolytic activity represents a key toxicity parameter that determines the therapeutic window for antimicrobial peptide applications. Dermaseptin-5 exhibits relatively low hemolytic activity, with only 15% hemolysis observed at concentrations of 128 μg/ml [1].

The selectivity mechanism operates through differential membrane composition and binding preferences. Mammalian cell membranes are predominantly composed of zwitterionic phospholipids in the outer leaflet, including phosphatidylcholine and sphingomyelin, which exhibit lower affinity for cationic antimicrobial peptides compared to the anionic phospholipids abundant in bacterial membranes [19] [20]. This compositional difference provides the molecular basis for selective targeting.

Within the dermaseptin family, hemolytic activity varies significantly among different members. Dermaseptins S1 and S5 demonstrate non-hemolytic profiles, while dermaseptin S4 causes erythrocyte lysis at micromolar concentrations [21] [22]. The hemolytic activity correlates with peptide hydrophobicity, with more hydrophobic peptides showing increased membrane penetration and lytic activity against erythrocytes [19]. Specifically, increasing peptide hydrophobicity results in stronger hemolysis due to deeper penetration into the hydrophobic core of erythrocyte membranes [19].

Structural modifications can significantly improve selectivity profiles. Engineered derivatives such as K4K20-S4 and truncated peptides K4-S4(1-16) and K4-S4(1-13) exhibit reduced hemolytic activity while maintaining or enhancing antimicrobial potency [2] [6]. These modifications typically involve increasing the net positive charge and reducing hydrophobicity, which enhances selectivity for anionic bacterial membranes while reducing interaction with zwitterionic mammalian cell membranes [4] [23].

The hemolytic threshold typically occurs at concentrations well above the minimum inhibitory concentrations for bacterial pathogens, providing a favorable therapeutic index. For example, dermaseptin derivatives demonstrate MIC values of 1-4 μg/ml against bacterial pathogens while requiring concentrations exceeding 100-200 μg/ml for significant hemolysis [2] [6]. This selectivity margin allows for effective antimicrobial treatment while minimizing cytotoxic effects on host cells.

Mechanistic studies have revealed that hemolysis induction involves specific cellular processes beyond simple membrane disruption. Dermaseptin treatment of erythrocytes triggers eryptosis (programmed erythrocyte death), characterized by cell shrinkage, phosphatidylserine externalization, and calcium influx [20]. This process involves increases in cytosolic calcium activity and ceramide formation, leading to membrane scrambling and eventual cell death [20]. The eryptotic response occurs at peptide concentrations that cause membrane perturbation without immediate lysis, suggesting multiple pathways for erythrocyte damage.

Sequence

GLWSKIKTAGKSVAKAAAKAAVKAVTNAV

Dates

Last modified: 07-21-2023

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